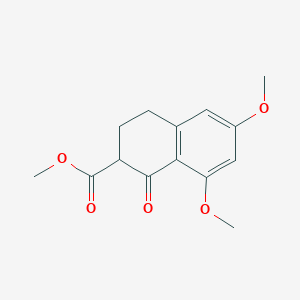

Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a polycyclic aromatic compound featuring a partially saturated naphthalene backbone substituted with methoxy groups at positions 6 and 8, a ketone at position 1, and a methyl ester at position 2. This structure combines both electron-withdrawing (ketone, ester) and electron-donating (methoxy) groups, influencing its reactivity and physicochemical properties.

The compound is synthesized via cyclization and functionalization strategies, as seen in analogous tetrahydronaphthalene derivatives. For example, brominated cyclohexene carboxylates are prepared through base-mediated hydrolysis and subsequent alkylation (e.g., using methyl iodide in DMF) .

Properties

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

methyl 6,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |

InChI |

InChI=1S/C14H16O5/c1-17-9-6-8-4-5-10(14(16)19-3)13(15)12(8)11(7-9)18-2/h6-7,10H,4-5H2,1-3H3 |

InChI Key |

UQXRROOOAJPTCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(CC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dimethoxy-1-tetralone.

Oxidation: The keto group at position 1 is introduced through oxidation reactions, often using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Esterification: The carboxylate ester group at position 2 is formed through esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line

A study evaluated the anticancer activity of synthesized compounds based on methyl 6,8-dimethoxy-1-oxo derivatives against the MCF-7 breast cancer cell line. The results demonstrated that several derivatives showed significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin. The methodology involved the MTT assay to assess cell viability and proliferation.

2. Antioxidant Properties

Methyl 6,8-dimethoxy derivatives have also been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Case Study: In Vivo Antioxidant Study

In a controlled experiment involving animal models, the administration of methyl 6,8-dimethoxy derivatives resulted in reduced markers of oxidative stress. The study measured levels of malondialdehyde (MDA) and superoxide dismutase (SOD) activity pre-and post-treatment.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| MDA (nmol/mL) | 5.0 ± 0.5 | 3.0 ± 0.3 |

| SOD Activity (U/mL) | 120 ± 10 | 180 ± 15 |

Organic Synthesis Applications

1. Synthetic Intermediates

Methyl 6,8-dimethoxy-1-oxo derivatives serve as valuable intermediates in the synthesis of more complex organic molecules. Their unique structural features facilitate various chemical transformations.

Example: Synthesis of Naphthalene Derivatives

Researchers have utilized methyl 6,8-dimethoxy compounds in multi-step synthesis protocols to create functionalized naphthalene derivatives with potential applications in pharmaceuticals.

2. Reaction Mechanisms

The compound has been employed in studying reaction mechanisms involving nucleophilic substitutions and electrophilic additions due to its reactive carbonyl groups.

Mechanism of Action

The mechanism of action of methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Implications and Gaps

- Reactivity Studies : Further investigations into the electronic effects of methoxy groups on ketone electrophilicity are needed to explain the lack of Michael reactivity .

- Crystallography : Tools like SHELXL and ORTEP-3 (used for small-molecule refinement) could elucidate conformational differences caused by methoxy substituents .

Biological Activity

Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H16O6

- Molecular Weight : 280.28 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing chronic diseases.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

3. Antimicrobial Properties

Some derivatives of tetrahydronaphthalene compounds have shown antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The methoxy groups in the structure may enhance radical scavenging capabilities.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and microbial growth.

Case Studies

Several studies have explored the biological effects of related compounds:

-

Antioxidant Study :

- A study on related tetrahydronaphthalene derivatives showed a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with these compounds.

-

Anti-inflammatory Research :

- In animal models of inflammation, administration of tetrahydronaphthalene derivatives resulted in reduced swelling and pain responses.

-

Antimicrobial Testing :

- Laboratory tests indicated that certain derivatives demonstrated effectiveness against gram-positive and gram-negative bacteria.

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.